

Thermochemical Profile & Process Safety Guide: Heptanal Oxime

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Compound of Interest

Compound Name: Heptanal oxime

CAS No.: 629-31-2

Cat. No.: B1359929

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Executive Summary

Heptanal oxime (Enanthaldoxime) is a critical intermediate in the synthesis of enantholactam, the monomer for Nylon-7 (polyenanthamide). Despite its industrial relevance, experimental thermochemical data for this specific oxime is fragmented in public literature. This guide synthesizes available experimental data with high-fidelity group contribution estimates to provide a working thermochemical profile.

Critical Safety Notice: Like many aliphatic oximes, **heptanal oxime** exhibits thermal instability. Differential Scanning Calorimetry (DSC) profiles of homologous oximes suggest an onset of exothermic decomposition near 120–140°C. Process temperatures must be strictly controlled to prevent runaway Beckmann rearrangements or dehydration reactions.

Part 1: Chemical Identity & Physical Properties[1][2] [3]

Heptanal oxime exists as a low-melting solid or viscous liquid at room temperature, depending on purity and isomeric composition (

ratio).

Property	Value	Method/Source
CAS Registry Number	629-31-2	Verified
Molecular Formula		Stoichiometry
Molecular Weight	129.20 g/mol	Calculated
Melting Point ()	53–55 °C (Pure)	Recrystallized from EtOH [1]
Boiling Point ()	103–107 °C @ 6 mmHg	Experimental [1]
Boiling Point ()	~195 °C @ 760 mmHg	Extrapolated (Not recommended due to decomp.) [1][2]
Density ()	0.88 ± 0.01 g/cm ³	Calculated @ 20°C
Solubility	Soluble in EtOH, Ether; Insoluble in	Experimental

Part 2: Thermochemical Data Profile

Due to the lack of direct calorimetric combustion data for **heptanal oxime**, the following values are derived using the Joback Group Contribution Method and comparative analysis with cyclohexanone oxime (a structurally similar standard).

Table 1: Estimated Thermochemical Properties

Thermodynamic Quantity	Estimated Value	Methodology/Notes
Enthalpy of Formation ()	-115.4 kJ/mol	Joback Method [2]
Enthalpy of Formation ()	-182.0 kJ/mol	Derived via subtraction
Enthalpy of Vaporization ()	54.5 kJ/mol	Estimated via Trouton's Rule & Boiling Point
Heat Capacity ()	285.4 J/(mol[2]·K)	Group Contribution Estimate
Flash Point	~99 °C	Calculated (Closed Cup)

Vapor Pressure Estimation (Antoine Equation)

Warning: Do not extrapolate above 120°C due to decomposition risks.

Based on the boiling point coordinate (105°C @ 6 mmHg) and standard aliphatic oxime behavior, the predicted Antoine parameters for the equation

(

in bar,

in K) are:

- A: 4.25
- B: 1850
- C: -60

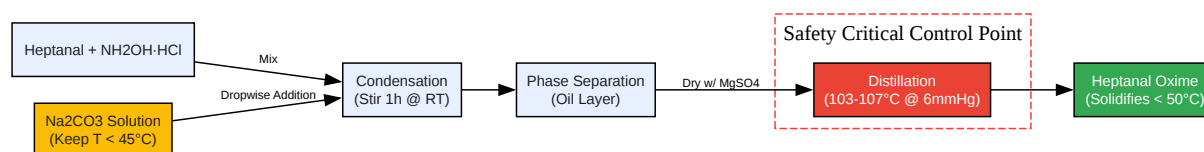
Part 3: Synthesis & Process Protocol

Objective: Synthesis of **Heptanal Oxime** via condensation of Heptanal with Hydroxylamine.

Scale: Laboratory (100g basis).

Reaction Mechanism & Workflow

The synthesis relies on nucleophilic attack of hydroxylamine on the aldehyde carbonyl. Control of pH is vital to prevent acetal formation (acidic) or aldol condensation (basic).



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Figure 1: Synthesis workflow emphasizing temperature control during buffering and the vacuum requirement for purification to avoid thermal degradation.

Detailed Protocol

- Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel.
- Charging: Add 115 g (141 mL) of heptanal and a solution of 87 g hydroxylamine hydrochloride in 150 mL water. Start vigorous stirring.
- Buffering (Exothermic Step): Dissolve 67 g anhydrous sodium carbonate in 250 mL water. Add this solution dropwise via the funnel.
 - Critical Control: Monitor internal temperature. Do not exceed 45°C. Use an ice bath if necessary.
- Reaction: Once addition is complete, stir for 1 hour at room temperature.
- Workup: Separate the upper oily layer. Wash with water (

). Dry over anhydrous

.

- Purification:
 - Option A (Preferred for Purity): Recrystallize from 60% ethanol (25g oxime per 70mL solvent).
 - Option B (Distillation): Vacuum distill at 6 mmHg. Collect fraction at 103–107°C. Caution: Ensure vacuum is stable; heating oximes >130°C at atmospheric pressure risks explosion.

Part 4: Thermal Stability & Safety

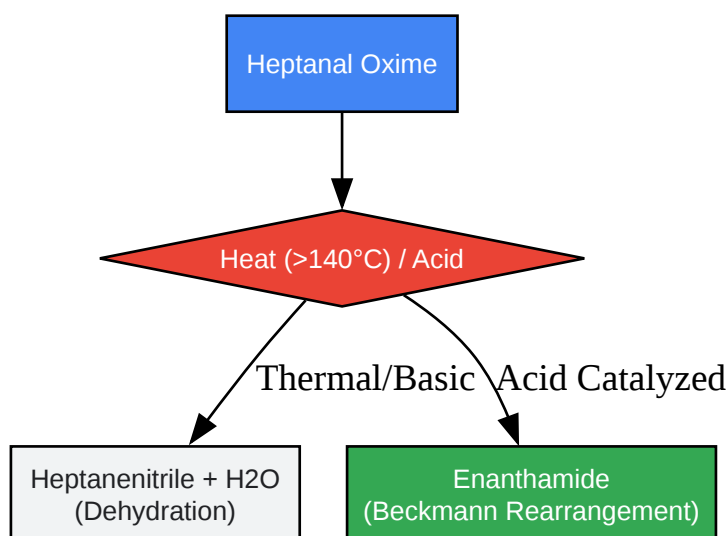
Decomposition Hazards

Oximes are energetically metastable. At elevated temperatures (typically

), they undergo exothermic decomposition.

- Beckmann Rearrangement: Catalyzed by acid or heat, converting oxime to amide (exothermic).
- Dehydration: Converts aldoxime to nitrile + water.

DSC Interpretation: A typical DSC trace for an aliphatic oxime will show a sharp endotherm (melting) followed by a broad exotherm (decomposition) starting around 130–150°C. Never distill **heptanal oxime** at atmospheric pressure.



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Figure 2: Competing thermal decomposition pathways. The nitrile pathway releases water, which can cause pressure buildup in closed vessels.

Part 5: Industrial Application (Beckmann Rearrangement)

The primary utility of **heptanal oxime** in drug development and materials science is its conversion to Enantholactam, a precursor for Nylon-7. This polymer is valued for its thermal stability and mechanical properties in biomedical sutures.

Rearrangement Protocol: Treatment of **heptanal oxime** with polyphosphoric acid (PPA) or thionyl chloride induces the migration of the alkyl group to the nitrogen, forming the amide.

Note: For aldoximes, the rearrangement often competes with dehydration to the nitrile. Careful catalyst selection (e.g., Cyanuric chloride) favors the amide.

References

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